4-((E)-1-{2-[(2,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE
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Overview
Description
4-((E)-1-{2-[(2,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a dichlorobenzyl group, and an oxazol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-1-{2-[(2,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide. The final step usually involves the cyclization of the intermediate to form the oxazol ring under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting the reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((E)-1-{2-[(2,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-((E)-1-{2-[(2,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-((E)-1-{2-[(2,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to changes in cellular processes, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-((E)-1-{2-[(2,4-DICHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE: This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.
Other Oxazol Derivatives: Compounds with similar oxazol rings but different substituents may exhibit varying reactivity and biological activity.
Dichlorobenzyl Derivatives: These compounds share the dichlorobenzyl group but differ in other structural aspects, leading to different applications and effects.
Properties
IUPAC Name |
(4E)-4-[[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Cl2NO4/c1-15-6-8-16(9-7-15)24-28-21(25(29)32-24)12-17-4-3-5-22(30-2)23(17)31-14-18-10-11-19(26)13-20(18)27/h3-13H,14H2,1-2H3/b21-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTSNQHNWMCRRN-CIAFOILYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=C(C(=CC=C3)OC)OCC4=C(C=C(C=C4)Cl)Cl)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=C(C(=CC=C3)OC)OCC4=C(C=C(C=C4)Cl)Cl)/C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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